Lower Molecular Weight (MW) Enhances Drug-Likeness Versus Bulkier Analogs
The target compound has a molecular weight of 322.34 g/mol, which is significantly lower than two key comparators with more complex side chains: N-(furan-3-ylmethyl)-3-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl) analog (MW 418.5 g/mol) and the N-(2-(2-chlorophenyl)-2-methoxyethyl) analog (MW 396.8 g/mol) [1][2][3]. A lower MW is a critical optimization parameter, as it generally correlates with better passive permeability and is a core component of Lipinski's Rule of Five (MW < 500 Da).
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 322.34 |
| Comparator Or Baseline | Comparator 1: N-(furan-3-ylmethyl)-...-sulfonamide: 418.5; Comparator 2: N-(2-(2-chlorophenyl)-2-methoxyethyl)-...-sulfonamide: 396.8 |
| Quantified Difference | Target is 96.16 g/mol lower than Comparator 1 and 74.46 g/mol lower than Comparator 2 |
| Conditions | Computed by PubChem 2.1 (PubChem release 2021.05.07) |
Why This Matters
For procurement, a lower MW starting point provides a superior physicochemical baseline for lead optimization programs focused on oral drugs, allowing for greater tolerance of future molecular weight additions.
- [1] PubChem. (2024). Compound Summary for CID 71806408. National Center for Biotechnology Information. View Source
- [2] PubChem. (2024). Compound Summary for CID 71806449. National Center for Biotechnology Information. View Source
- [3] PubChem. (2024). Compound Summary for CID 76149871. National Center for Biotechnology Information. View Source
